Vupanorsen
Description
Properties
CAS No. |
2097587-62-5 |
|---|---|
Molecular Formula |
C296H434N86O152P20S13 |
IUPAC Name |
DNA, d((2'-O-(2-methoxyethyl))rG-ssup(p)-(2'-O-(2-methoxyethyl))rG-(2'-O-(2- methoxyethyl))rA-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rA-T-ssup(p)- T-ssup(p)-G-ssup(p)-msup(5)C-ssup(p)-msup(5)C-ssup(p)-A-ssup(p)-G-ssup(p)-T-ssup(p)-A-ssup(p)-A-ssup(p)-(2'-O-(2- methoxyethyl))msup(5)rU-(2'-O-(2-methoxyethyl))msup(5)rC-(2'-O-(2-methoxyethyl))rG- ssup(p)-(2'-O-(2-methoxyethyl))msup(5)rC-ssup(p)-(2'-O-(2-methoxyethyl))rA), 5'-(26-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)-14,14-bis((3-((6-((2- (acetylamino)-2-deoxy-beta-D-galactopyranosyl)oxy)hexyl)amino)-3- oxopropoxy)methyl)-8,12,19-trioxo-16-oxa-7,13,20-triazahexacos-1-yl hydrogen phosphate) |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vupanorsen; vupanorsenum; vupanorsen; AKCEA-ANGPTL3-LRx; ISIS 703802; UNII-A7YG; WHO 11175. 62NHZ6; |
Origin of Product |
United States |
Molecular Design and Engineering of Vupanorsen
Chemical Architecture of Second-Generation Antisense Oligonucleotides: ASO Type and Modifications
Vupanorsen is characterized as a second-generation antisense oligonucleotide. Second-generation ASOs incorporate chemical modifications to improve their stability, binding affinity to target RNA, and pharmacokinetic properties compared to earlier generations. ebi.ac.uk this compound specifically utilizes a "gapmer" design. This structure typically consists of a central block of deoxyribonucleotides (the "gap") flanked by wings of nucleotides containing chemical modifications. nih.gov The central gap region is designed to activate RNase H1, an enzyme that cleaves the target mRNA when bound to the ASO, leading to the degradation of the mRNA and subsequent reduction in protein synthesis. ebi.ac.uknih.gov
Key chemical modifications in this compound include modifications to the sugar-phosphate backbone and the sugar moiety of the nucleotides. The backbone features phosphorothioate (B77711) linkages, where a sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate (B84403) group. ebi.ac.uknih.gov This modification enhances the ASO's resistance to nuclease degradation, increasing its half-life in plasma and tissues. ebi.ac.uknih.gov The wing regions of this compound incorporate 2'-O-methoxyethyl (2'-MOE) modifications at the 2' position of the ribose sugar. nih.gov These 2'-MOE modifications increase the binding affinity of the ASO to its complementary RNA sequence and further contribute to nuclease resistance. nih.gov The combination of phosphorothioate linkages and 2'-MOE modifications in a gapmer design is characteristic of potent second-generation ASOs that induce RNase H-mediated mRNA degradation. nih.govnih.gov
Ligand Conjugated Antisense (LICA) Technology for Enhanced Hepatic Delivery and Specificity
A critical feature of this compound's design is the incorporation of Ligand Conjugated Antisense (LICA) technology. This technology involves conjugating a targeting ligand to the ASO molecule to facilitate its delivery to specific tissues, thereby increasing potency and reducing off-target effects. For this compound, the conjugated ligand is tri-N-acetyl galactosamine (GalNAc), often referred to as GalNAc3.
The GalNAc ligand has a high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of liver hepatocytes. Upon subcutaneous administration, the GalNAc-conjugated this compound is rapidly absorbed and specifically taken up by hepatocytes via ASGPR-mediated endocytosis. This targeted delivery mechanism ensures that a significant proportion of the administered dose reaches the intended site of action in the liver, where ANGPTL3 mRNA is primarily expressed. Conjugation with GalNAc has been shown to significantly improve gene silencing activity in hepatocytes compared to unconjugated ASOs.
Design Principles for ANGPTL3 mRNA Target Specificity and Affinity
The design of this compound is guided by principles aimed at achieving high specificity and affinity for its target, ANGPTL3 mRNA. The nucleotide sequence of the ASO is designed to be complementary to a specific region of the human ANGPTL3 mRNA. This sequence complementarity is the basis for the ASO's ability to bind to its target with high specificity through Watson-Crick base pairing. ebi.ac.uk
Elucidation of Vupanorsen S Mechanism of Action at the Subcellular Level
Inhibition of Angiopoietin-like 3 (ANGPTL3) Protein Synthesis via mRNA Targeting
Vupanorsen is a second-generation N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide. umich.edunih.govnih.gov This GalNAc modification is crucial for its targeted delivery. The GalNAc ligand has a high affinity for the asialoglycoprotein receptor, which is abundantly expressed on the surface of hepatocytes. umich.edunih.gov This binding facilitates the rapid uptake of this compound from circulation specifically into liver cells. umich.edu
Once inside the hepatocyte, the antisense oligonucleotide component of this compound binds to the messenger RNA (mRNA) that codes for the ANGPTL3 protein. nih.govnih.govahajournals.org This binding is sequence-specific, meaning the drug targets only the ANGPTL3 mRNA, preventing the cellular machinery (ribosomes) from translating the mRNA into the ANGPTL3 protein. nih.govnih.gov By directly interfering with the genetic blueprint for ANGPTL3, this compound effectively and selectively inhibits its synthesis, leading to a significant reduction in the circulating levels of the protein. nih.gov Genetic studies have validated this target, showing that individuals with a natural genetic deficiency in ANGPTL3 have reduced levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides, along with a decreased risk of coronary artery disease. pfizer.comnih.govahajournals.org
Ribonuclease H (RNase H)-Mediated Degradation Pathways in Hepatocytes
The binding of the this compound antisense oligonucleotide to the target ANGPTL3 mRNA creates a DNA-RNA hybrid duplex within the hepatocyte. This hybrid structure is a substrate for Ribonuclease H (RNase H), an endogenous enzyme. The primary mechanism of action for this compound involves RNase H recognizing this hybrid and selectively cleaving the mRNA strand. This enzymatic degradation of the ANGPTL3 mRNA renders it non-functional, permanently halting the translation process for that specific mRNA molecule. This process effectively destroys the template required for ANGPTL3 protein production, leading to a sustained and dose-dependent reduction of ANGPTL3 protein levels in the liver and, consequently, in the plasma. ahajournals.orgmedicaldialogues.in
Downstream Molecular Cascades Regulated by ANGPTL3 Suppression
The therapeutic effects of this compound stem from the downstream consequences of reducing circulating ANGPTL3 levels. ANGPTL3 is a key hepatic-secreted protein that acts as a potent inhibitor of two critical enzymes in lipoprotein metabolism: lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL). nih.govnih.govnih.govnih.gov By suppressing ANGPTL3, this compound effectively removes this inhibitory control, leading to a cascade of effects on lipid and lipoprotein processing. nih.govmdpi.com
Angiopoietin-like protein 3 is a powerful natural inhibitor of lipoprotein lipase (LPL). nih.govnih.govmdpi.com LPL is the primary enzyme responsible for hydrolyzing triglycerides within the core of triglyceride-rich lipoproteins (TRLs), such as very-low-density lipoproteins (VLDL) and chylomicrons. nih.govnih.gov This hydrolytic activity releases free fatty acids for uptake by peripheral tissues like adipose tissue and muscle. mdpi.com
By reducing the synthesis of ANGPTL3, this compound removes a key brake on LPL activity. nih.govnih.gov The resulting increase in LPL function accelerates the clearance of TRLs from the circulation. nih.gov This enhanced catabolism of TRLs is a primary driver of the significant reductions in plasma triglycerides observed in clinical studies of this compound. nih.govahajournals.org In a Phase 2b trial, this compound demonstrated dose-dependent reductions in triglycerides ranging from 41.3% to 56.8%. ahajournals.orgmedicaldialogues.in
| Parameter | Placebo-Adjusted Percent Change from Baseline |
| Triglycerides | -41.3% to -56.8% |
| ANGPTL3 | -69.9% to -95.2% |
| Non-HDL-C | -22.0% to -27.7% |
| Apolipoprotein B | -6.0% to -15.1% |
| LDL-C | -7.9% to -16.0% |
| Data from the TRANSLATE-TIMI 70 Phase 2b trial, reflecting the range of effects across different dosing regimens. ahajournals.orgmedicaldialogues.in |
The reduction of ANGPTL3 by this compound has a profound impact on the metabolism of VLDL, the primary carrier of endogenous triglycerides synthesized by the liver. The increased LPL activity, as described above, significantly enhances the catabolism and clearance of VLDL particles from the plasma. nih.gov This is evidenced by significant reductions in VLDL-cholesterol (VLDL-C) in patients treated with this compound. ionis.compatsnap.com
Furthermore, research suggests that ANGPTL3 deficiency may also influence the production of VLDL. Studies on ANGPTL3 gene silencing have indicated that the resulting low LDL-C levels may be due to both reduced secretion and increased uptake of apolipoprotein B (ApoB)-containing lipoproteins, including VLDL. broadinstitute.org ANGPTL3 deficiency was found to reduce the secretion of nascent ApoB-100, the primary structural protein of VLDL, from liver cells. broadinstitute.org Therefore, this compound's mechanism likely involves both enhancing the clearance of circulating VLDL and potentially reducing its initial assembly and secretion from the liver, leading to a multi-faceted reduction in atherogenic, triglyceride-rich lipoproteins. nih.govbroadinstitute.org
| Parameter | Placebo-Adjusted Percent Change from Baseline (80 mg Q4W Dose) |
| Triglycerides | -53% |
| ANGPTL3 | -59% |
| Apolipoprotein C-III | -58% |
| Remnant Cholesterol | -38% |
| Non-HDL-C | -18% |
| Apolipoprotein B | -9% |
| Data from a Phase 2 study in patients with hypertriglyceridemia, type 2 diabetes, and hepatic steatosis. nih.govnih.gov |
Pharmacology and Pharmacodynamic Response Profiling of Vupanorsen
Systems-Level Pharmacological Modulation of ANGPTL3 Protein Concentrations
Vupanorsen functions by inhibiting the synthesis of ANGPTL3 protein in the liver. ahajournals.orgnih.govnih.govpfizer.comionis.comchula.ac.thionis.comahajournals.orgoup.com Studies have demonstrated that this compound leads to dose-dependent reductions in circulating ANGPTL3 protein levels. ahajournals.orgnih.govionis.com In a Phase 2b study (TRANSLATE-TIMI 70), dose-dependent placebo-adjusted reductions in ANGPTL3 levels ranged from 69.9% to 95.2%. ahajournals.orgnih.gov A Phase 2 study in patients with hypertriglyceridaemia, type 2 diabetes, and hepatic steatosis observed ANGPTL3 reductions of 41%, 59%, and 56% in different dosing groups compared to an 8% increase in the placebo group. nih.govoup.comnih.govresearchgate.net A study in Chinese adults with elevated triglycerides showed mean percentage changes from baseline for ANGPTL3 of -59.7% and -69.5% with 80 mg and 160 mg doses, respectively. nih.govnih.gov In a study involving patients with familial partial lipodystrophy (FPLD), treatment with this compound resulted in a 54.7% reduction in fasting ANGPTL3 concentrations. umich.edunih.gov The magnitude of reduction in atherogenic lipoproteins was associated with the degree of ANGPTL3 inhibition. patsnap.com
Impact on Systemic Lipoprotein Homeostasis
Inhibition of ANGPTL3 synthesis by this compound significantly impacts systemic lipoprotein metabolism, leading to favorable changes in various lipid and apolipoprotein parameters. nih.govoup.comnih.govresearchgate.net
Alterations in Triglyceride-Rich Lipoprotein Metabolism
This compound has shown significant dose-dependent reductions in triglyceride levels. ahajournals.orgnih.govionis.comsci-hub.sepfizer.comtctmd.comnews-medical.netendpts.com In the TRANSLATE-TIMI 70 study, triglyceride reductions ranged from 41.3% to 56.8%. ahajournals.orgnih.govtctmd.comnews-medical.net A Phase 2 study in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia reported triglyceride reductions of 36%, 53%, and 47% in different this compound groups. nih.govoup.comsci-hub.senih.govresearchgate.net Treatment with this compound in patients with FPLD resulted in a 59.9% decrease in fasting triglyceride levels. umich.edunih.gov These reductions are consistent with the role of ANGPTL3 in inhibiting lipases involved in TRL metabolism. nih.govnih.govchula.ac.thahajournals.orgsci-hub.se
Dynamics of Atherogenic Lipoprotein Remnant Clearance
This compound treatment leads to reductions in atherogenic lipoprotein remnants, including remnant cholesterol and very-low-density lipoprotein cholesterol (VLDL-C). nih.govoup.comsci-hub.senih.govresearchgate.netpatsnap.comecrjournal.comoup.com In a Phase 2 study, this compound 80 mg Q4W reduced remnant cholesterol by 38% and VLDL-C by 38% compared to placebo. nih.govoup.comsci-hub.senih.govresearchgate.net Inhibition of ANGPTL3 protein synthesis significantly lowered remnant cholesterol and VLDL-C in patients with hypertriglyceridaemia, and the magnitude of reduction was associated with the degree of ANGPTL3 inhibition. patsnap.com this compound lowered remnant cholesterol by 42–59% and VLDL-C by 52–67% over placebo at 24 weeks in one study. patsnap.comoup.com
Characterization of Cholesterol and Apolipoprotein Profiles
This compound also impacts cholesterol and apolipoprotein profiles. Reductions in non-HDL cholesterol have been observed across various studies. ahajournals.orgnih.govnih.govionis.comahajournals.orgoup.comnih.govpfizer.comnih.govresearchgate.netnih.govtctmd.comnews-medical.netecrjournal.com In the TRANSLATE-TIMI 70 study, non-HDL-C was reduced by 22.0% to 27.7%. tctmd.com A Phase 2 study showed reductions in total cholesterol (19%), non-HDL-C (18%), HDL-C (24%), and apolipoprotein B (ApoB) (9%) with this compound 80 mg Q4W. nih.govoup.comnih.govresearchgate.net The effects on LDL-C and ApoB have been reported as more modest and without a clear dose-response relationship in some studies. ahajournals.orgnih.govtctmd.comnews-medical.net However, some doses achieved statistically significant reductions in LDL-C and ApoB. ahajournals.orgnih.gov A numerical decrease in LDL-C by 12% was observed in one study group. nih.govsci-hub.se
Here is a summary of observed changes in lipid and apolipoprotein levels with this compound:
Interactive Data Table: Changes in Lipid and Apolipoprotein Levels with this compound
Influence on Peripheral Metabolic Pathways and Energy Substrate Handling
The impact of ANGPTL3 inhibition on peripheral metabolic pathways and energy substrate handling has also been investigated.
Interrogating Insulin (B600854) Sensitivity and Glucose Dynamics in Preclinical Contexts
Preclinical studies involving mice treated with an ASO targeting hepatic ANGPTL3 mRNA observed increases in insulin sensitivity and reductions in liver triglyceride content. nih.govsci-hub.se In a study of patients with FPLD, treatment with this compound resulted in a 55% reduction in the adipose tissue insulin resistance index. umich.edunih.gov However, other insulin sensitivity indices and HbA1c levels were not significantly changed in this study. umich.edunih.gov A Phase 2 study in patients with type 2 diabetes, hepatic steatosis, and hypertriglyceridaemia found no improvement in glycaemic parameters or hepatic fat fraction. nih.govoup.comnih.govresearchgate.net This contrasts with some preclinical findings and suggests that the effect on insulin sensitivity and hepatic steatosis may depend on the degree of ANGPTL3 reduction or the specific patient population. nih.govsci-hub.se
Mechanistic Research into Hepatic Lipid Accumulation Dynamics
Research into the mechanism of action of this compound, particularly concerning its impact on hepatic lipid accumulation, has yielded detailed findings. This compound functions by targeting and reducing the synthesis of ANGPTL3 mRNA in the liver, thereby lowering ANGPTL3 protein levels. pfizer.comnih.govr3i.org This reduction in ANGPTL3 was expected to improve lipid metabolism and lower atherogenic lipoproteins. pfizer.comnih.govumich.edutctmd.com
Clinical trials, such as the Phase 2b TRANSLATE-TIMI 70 study, demonstrated that this compound significantly reduced non-HDL cholesterol and triglycerides in a dose-dependent manner. nih.govr3i.orgahajournals.orgahajournals.org However, an unexpected finding in these studies was a dose-dependent increase in hepatic fat fraction observed with this compound treatment. pfizer.comnih.govr3i.orgahajournals.orgahajournals.orgahajournals.orgnih.gov This increase in liver fat was proportional to the effective silencing of ANGPTL3. mdpi.com
For instance, in the TRANSLATE-TIMI 70 trial, a dose-dependent change in hepatic fat fraction was observed. The relative change at 24 weeks compared to baseline was -1.0% in the placebo arm. In contrast, the 160 mg every 2 weeks dose of this compound resulted in up to a 76% relative increase in hepatic fat fraction compared with baseline. nih.gov
Research has sought to understand the mechanisms behind this observed increase in hepatic fat, as genetic deficiency in ANGPTL3 or inhibition with a monoclonal antibody has not consistently shown increased hepatic steatosis. ahajournals.org One proposed mechanism, supported by in vitro studies using human hepatocarcinoma Huh7 cells, suggests that silencing ANGPTL3 may activate de novo lipogenesis, contributing to hepatic fat accumulation. mdpi.com This effect was observed both in the absence and presence of exogenous human recombinant ANGPTL3, indicating a potential direct role of intracellular ANGPTL3 on lipid homeostasis within hepatocytes. mdpi.com
Experimental conditions mimicking this compound's effect, such as combining human recombinant ANGPTL3 and ANGPTL3-siRNA in Huh7 cells, resulted in a significant increase in intracellular lipid content, showing an 8.6 ± 0.2 fold increase. mdpi.com
The discrepancy in hepatic fat outcomes between this compound (an ASO) and ANGPTL3-targeting antibodies (like Evinacumab) or genetic deficiencies suggests that the level of target inhibition or potential off-target effects of the ASO platform might play a role. nih.govmdpi.com While antibodies primarily target circulating ANGPTL3, ASOs like this compound also deplete intra-hepatocellular ANGPTL3, and there is emerging evidence for cell-autonomous functions of ANGPTL3 in the liver, including regulation of hepatocyte fatty acid uptake and VLDL assembly/secretion. delveinsight.com It is possible that maximal inhibition of intrahepatic ANGPTL3 could lead to liver fat accumulation due to reduced unloading of apoB-containing lipoproteins. nih.gov
The following table summarizes some of the hepatic fat fraction findings:
| Treatment Group (TRANSLATE-TIMI 70) | Relative Change in Hepatic Fat Fraction at 24 Weeks vs Baseline |
| Placebo | -1.0% nih.gov |
| This compound 160 mg every 2 weeks | Up to 76% nih.gov |
Further mechanistic studies are needed to fully elucidate the pathways involved in the hepatic lipid accumulation observed with this compound. ahajournals.org
Preclinical Investigations and Translational Models of Vupanorsen Activity
In Vitro Cellular Models for Vupanorsen Efficacy Assessment
In vitro studies using cellular models, particularly hepatocytes, have been instrumental in understanding the direct effects of this compound or ANGPTL3 silencing on cellular processes related to lipid metabolism.
Hepatocyte-Specific Response to ANGPTL3 mRNA Silencing
Given that ANGPTL3 is primarily synthesized and secreted by hepatocytes, these cells serve as a critical in vitro model for studying the effects of ANGPTL3 mRNA silencing mdpi.comtandfonline.com. Studies using human hepatoma cell lines, such as Huh7, treated with small interfering RNA (siRNA) directed against ANGPTL3 have demonstrated a significant reduction in ANGPTL3 mRNA and protein levels nih.govresearchgate.net. This silencing has been shown to induce changes in intracellular lipid metabolism. For instance, ANGPTL3 silencing in Huh7 cells led to increased lipid accumulation, as evidenced by Oil Red-O staining, and induced the expression of genes involved in de novo lipogenesis, such as fatty acid synthase (FAS), stearoyl-CoA desaturase (SCD1), ATP citrate (B86180) lyase (ACLY), and Acetyl-Coenzyme A Carboxylase 1 (ACC1) nih.govresearchgate.net.
Interestingly, while ANGPTL3 silencing increased intracellular lipids, studies have reported no significant differences in secreted apolipoprotein B (apoB) or PCSK9 levels under the same experimental conditions in Huh7 cells nih.govresearchgate.net. This suggests that the lipid accumulation observed upon ANGPTL3 silencing in these cells might be primarily due to increased synthesis rather than impaired secretion of triglyceride-rich lipoproteins.
Functional Assays of Lipase (B570770) Activity and Lipid Secretion in Cellular Systems
ANGPTL3 is known to inhibit the enzymatic activity of LPL and HL, which are crucial for the hydrolysis of triglycerides in lipoproteins chula.ac.the-enm.org. In vitro assays using recombinant proteins or cellular systems have confirmed that ANGPTL3 directly inhibits LPL activity researchgate.net. While this compound's primary mechanism is reducing ANGPTL3 synthesis, the functional consequence of reduced ANGPTL3 levels can be assessed by measuring lipase activity in the presence or absence of ANGPTL3.
Studies involving ANGPTL3 silencing in human cells have also investigated its impact on lipid secretion. Silencing ANGPTL3 expression with siRNA in vitro has been associated with decreased apolipoprotein B (or VLDL) secretion in some models researchgate.net. However, other in vitro studies in Huh7 cells did not observe differences in secreted apoB despite increased intracellular lipid content nih.govresearchgate.net. These findings suggest potential complexities or model-specific differences in the relationship between intracellular lipid metabolism and lipoprotein secretion following ANGPTL3 modulation.
In Vivo Animal Models for Pharmacological Characterization
In vivo studies using animal models are essential for evaluating the systemic effects of this compound, including its pharmacokinetics, pharmacodynamics, and impact on lipid profiles and associated metabolic perturbations.
Murine Models of Dyslipidemia and Metabolic Perturbations
Murine models, including those with diet-induced obesity or genetic dyslipidemias, have been utilized to study the effects of ANGPTL3 inhibition. In mice, the intrahepatic inhibition of ANGPTL3 mRNA by an antisense oligonucleotide has been shown to decrease liver triglyceride content in models of diet-induced obesity and microsomal triglyceride transfer protein-induced steatosis researchgate.netnih.govresearchgate.net. Liver-specific overexpression of ANGPTL3 or intravenous injection of the purified protein in mice has been shown to increase circulating plasma lipid levels nih.gov.
Preclinical studies with this compound in mice have demonstrated reductions in hepatic ANGPTL3 and triglycerides, as well as circulating triglyceride and LDL-C levels, and a reduction in the progression of atherosclerosis koreamed.org. Mouse models have also been used to study the effects of ANGPTL3-targeting vaccines, which have shown reductions in circulating triglyceride and LDL levels and attenuated atherosclerosis development in a familial hypercholesterolemia model chula.ac.thresearchgate.net.
Non-Human Primate Studies for Translational Relevance
Non-human primate studies are valuable for assessing the translational relevance of findings from rodent models due to their closer physiological and metabolic similarities to humans. Studies in non-human primates have demonstrated that targeting ANGPTL3 can lead to a marked reduction of plasma triglyceride-rich lipoproteins researchgate.net. For example, short-term treatment with monoclonal antibodies against ANGPTL3 has been shown to induce activation of LPL and reduce plasma triglyceride-rich lipoproteins in non-human primates researchgate.net. While the search results mention non-human primate studies in the context of ANGPTL3 inhibition generally and other therapeutic modalities like gene editing targeting ANGPTL3, specific detailed findings regarding this compound in non-human primate studies were not extensively detailed in the provided snippets, beyond the general statement that ANGPTL3 inhibitors have shown effects in these models researchgate.netoup.com.
Analysis of Hepatic Transcriptomic and Proteomic Responses Post-Treatment
Analyzing hepatic transcriptomic and proteomic responses post-treatment with this compound or ANGPTL3 inhibitors provides insights into the molecular pathways affected in the liver. Transcriptomic analyses in human primary hepatocytes following ANGPTL3 downregulation have indicated a decrease in fatty acid degradation and a reduction in mitochondrial and peroxisomal β-oxidation ahajournals.org. Differential expression analyses showed a reduction in genes like CPT1A, involved in fatty acid transport into mitochondria ahajournals.org.
While the provided search results discuss integrated transcriptomic and proteomic analyses in the context of liver diseases and hepatocyte function generally nih.govmdpi.com, and mention that ANGPTL3 inhibition affects hepatic fat nih.govresearchgate.netnih.govmedicom-publishers.comahajournals.orgahajournals.orgoup.com, detailed transcriptomic and proteomic data specifically from this compound treatment in animal models were not prominently featured in the provided snippets. However, the observed increase in hepatic fat with this compound in clinical trials nih.govresearchgate.netnih.govmedicom-publishers.comahajournals.orgahajournals.orgoup.com suggests that ANGPTL3 inhibition, particularly intracellularly by ASOs, may influence hepatic lipid metabolism pathways, which would be detectable through such analyses. The mechanism linking ANGPTL3 silencing to hepatocyte fat accumulation is being investigated, with in vitro studies suggesting induction of de novo lipogenesis nih.govresearchgate.net.
Data Table: Summary of Select Preclinical Findings (Illustrative based on available data)
| Model System | Intervention | Key Observation | Source(s) |
| Huh7 Cells (in vitro) | ANGPTL3 siRNA Silencing | Increased intracellular lipid accumulation, increased de novo lipogenesis genes | nih.govresearchgate.net |
| Huh7 Cells (in vitro) | ANGPTL3 siRNA Silencing | No significant change in secreted apoB or PCSK9 | nih.govresearchgate.net |
| Mice (in vivo) | ANGPTL3 ASO Inhibition | Reduced hepatic and circulating triglycerides, reduced atherosclerosis progression | koreamed.org |
| Mice (in vivo) | ANGPTL3 ASO Inhibition | Decreased liver triglyceride content (specific models) | researchgate.netnih.govresearchgate.net |
| Non-Human Primates | ANGPTL3 Antibody Inhibition | Marked reduction of plasma triglyceride-rich lipoproteins | researchgate.net |
| Human Primary Hepatocytes (in vitro) | ANGPTL3 Downregulation | Decreased fatty acid degradation, reduced mitochondrial/peroxisomal β-oxidation | ahajournals.org |
Biomarker Research and Molecular Signatures Associated with Vupanorsen Activity
Identification of Predictive Pharmacodynamic Biomarkers for ANGPTL3 Inhibition
Pharmacodynamic studies with vupanorsen have focused on measuring changes in ANGPTL3 protein levels and various lipid and lipoprotein parameters as indicators of the drug's activity. This compound has been shown to achieve robust, dose-dependent reductions in circulating ANGPTL3 protein levels ionis.compfizer.compatsnap.comnih.govclinicaltrialsarena.com.
In clinical trials, reductions in ANGPTL3 protein levels correlated with favorable changes in lipid and lipoprotein profiles, including significant decreases in triglycerides (TG), non-high-density lipoprotein cholesterol (non-HDL-C), remnant cholesterol, and VLDL-C sci-hub.seionis.compfizer.compatsnap.comclinicaltrialsarena.comnih.gov. Reductions in LDL-C and apolipoprotein B (apoB) were also observed, although these effects were sometimes more modest and varied depending on the dose and patient population sci-hub.sepfizer.comnih.govresearchgate.net.
Studies, such as the TRANSLATE-TIMI 70 trial, have demonstrated that the magnitude of reduction in remnant cholesterol and VLDL-C was directly associated with the degree of ANGPTL3 inhibition achieved by this compound patsnap.com. For instance, a 90% reduction in ANGPTL3 was associated with substantial decreases in remnant cholesterol (61%) and VLDL-C (81%) patsnap.com.
Pharmacodynamic markers assessed in this compound studies included:
ANGPTL3 protein levels sci-hub.sepfizer.comnih.govclinicaltrialsarena.comnih.gov
Triglycerides (TG) sci-hub.seionis.compfizer.compatsnap.comnih.govclinicaltrialsarena.comnih.gov
Non-high-density lipoprotein cholesterol (non-HDL-C) sci-hub.seionis.compfizer.compatsnap.comnih.govclinicaltrialsarena.comnih.gov
Remnant cholesterol sci-hub.sepatsnap.comnih.gov
VLDL cholesterol (VLDL-C) sci-hub.sepatsnap.comnih.gov
Total cholesterol (TC) sci-hub.sepfizer.comnih.gov
LDL cholesterol (LDL-C) sci-hub.seionis.compfizer.comnih.govnih.govresearchgate.net
HDL cholesterol (HDL-C) sci-hub.senih.gov
Apolipoprotein B (apoB) sci-hub.sepfizer.comnih.gov
Apolipoprotein C-III (apoC-III) sci-hub.senih.gov
Apolipoprotein A-I (apoA-I) jacc.org
Free fatty acids (FFA) sci-hub.senih.gov
Lipoprotein(a) sci-hub.senih.gov
The dose-dependent reduction of ANGPTL3 protein is a primary pharmacodynamic marker confirming the mechanism of action of this compound as an ANGPTL3 synthesis inhibitor ionis.compfizer.comnih.govclinicaltrialsarena.com. The subsequent reductions in TG, non-HDL-C, remnant cholesterol, and VLDL-C serve as key downstream pharmacodynamic biomarkers reflecting the impact of ANGPTL3 inhibition on lipoprotein metabolism sci-hub.seionis.compfizer.compatsnap.comclinicaltrialsarena.comnih.gov.
Here is an example of data from clinical trials showing the percentage change in key lipid parameters with this compound treatment compared to placebo:
| Parameter | This compound Dose Regimen | Percentage Change from Baseline vs. Placebo | Citation |
| Remnant Cholesterol | Various (24 weeks) | 42–59% reduction | patsnap.com |
| VLDL-C | Various (24 weeks) | 52–67% reduction | patsnap.com |
| ANGPTL3 | Various (24 weeks) | Statistically significant reduction at all doses | ionis.comclinicaltrialsarena.com |
| TG | Various (24 weeks) | Statistically significant reduction at all doses | ionis.comclinicaltrialsarena.com |
| non-HDL-C | Various (24 weeks) | Statistically significant reduction at all doses | ionis.comclinicaltrialsarena.com |
| ANGPTL3 | 80 mg Q4W (6 months) | 62% reduction | sci-hub.senih.gov |
| apoC-III | 80 mg Q4W (6 months) | 58% reduction | sci-hub.senih.gov |
| Remnant Cholesterol | 80 mg Q4W (6 months) | 38% reduction | sci-hub.senih.gov |
| VLDL-C | 80 mg Q4W (6 months) | 38% reduction | sci-hub.senih.gov |
| non-HDL-C | 80 mg Q4W (6 months) | 18% reduction | sci-hub.senih.gov |
| TC | 80 mg Q4W (6 months) | 19% reduction | sci-hub.senih.gov |
| apoB | 80 mg Q4W (6 months) | 9% reduction | sci-hub.senih.gov |
| HDL-C | 80 mg Q4W (6 months) | 24% reduction | sci-hub.senih.gov |
| TG | 40 mg Q4W (6 months) | 36% reduction | sci-hub.senih.gov |
| TG | 80 mg Q4W (6 months) | 53% reduction | sci-hub.senih.gov |
| TG | 20 mg QW (6 months) | 47% reduction | sci-hub.senih.gov |
Note: Q4W = every 4 weeks, QW = every week.
Advanced Lipidomics and Metabolomics Profiling for Comprehensive Pathway Analysis
Advanced lipidomics and metabolomics profiling can provide a more comprehensive understanding of how this compound-mediated ANGPTL3 inhibition impacts various lipid species and metabolic pathways beyond standard lipid panels.
ANGPTL3 plays a central role in the metabolism of triglyceride-rich lipoproteins by inhibiting LPL and EL mdpi.comjacc.orgsci-hub.sechula.ac.th. Therefore, inhibiting ANGPTL3 with this compound is expected to have widespread effects on the levels and composition of various lipoproteins and lipid classes.
Studies on ANGPTL3 deficiency, which this compound aims to replicate, have utilized lipidomics to characterize the alterations in lipid profiles. For instance, targeted mass spectrometry-based lipidomics in ANGPTL3-deficient hepatocyte cell lines have shown differences in neutral lipid accumulation compared to wild-type cells nih.gov.
Mendelian randomization studies, which use genetic variants as proxies for drug targets, have also explored the metabolic consequences of genetically determined ANGPTL3 inhibition. These studies have characterized the effects on an extensive serum lipid and metabolite profile, including various lipoprotein subclasses, glycolysis-related measures, amino acids, and ketone bodies oup.com. These analyses suggest that ANGPTL3 inhibition can influence a broad range of metabolic pathways oup.com.
While specific detailed lipidomics and metabolomics profiling data directly from this compound clinical trials were not prominently featured in the immediate search results, the known role of ANGPTL3 in regulating LPL and EL activity suggests that ANGPTL3 inhibition by this compound would lead to:
Increased hydrolysis of triglycerides in VLDL and chylomicrons.
Changes in the size and composition of lipoprotein particles, particularly TRLs and potentially LDL and HDL subclasses.
Alterations in the levels of free fatty acids and other downstream metabolites generated by lipase (B570770) activity.
Comprehensive lipidomics could identify specific lipid species that are most significantly altered by this compound treatment, potentially revealing novel biomarkers of response or providing deeper insights into the metabolic pathways affected. Similarly, metabolomics could capture changes in other circulating metabolites influenced by the altered lipid metabolism or potential off-target effects.
The observation of dose-dependent increases in hepatic fat fraction with this compound in some studies, although the subject of investigation regarding whether it's an on-target or off-target effect, highlights the complex interplay of ANGPTL3 inhibition and hepatic lipid metabolism that could be further elucidated by detailed lipidomics and metabolomics analysis jacc.orgionis.comresearchgate.netnih.govahajournals.org. Such studies could help differentiate the effects of systemic ANGPTL3 inhibition from potential compound-specific effects on hepatic lipid handling.
Future research employing advanced lipidomics and metabolomics in this compound-treated patients could provide a more granular view of the metabolic changes induced by ANGPTL3 inhibition and potentially identify novel biomarkers for monitoring treatment response and understanding the full spectrum of its metabolic effects.
Population Pharmacokinetic and Pharmacodynamic Modeling of Vupanorsen
Quantitative Characterization of Compound Disposition and Target Engagement
The population PK of vupanorsen was well-characterized by a two-compartment model with first-order absorption and elimination. nih.govnih.govresearchgate.net Following subcutaneous administration, this compound was rapidly absorbed into systemic circulation, exhibiting a multiphasic decline with an initial rapid distribution phase followed by a slower terminal elimination phase. nih.govresearchgate.net The elimination half-life was approximately 3–5 weeks. nih.govresearchgate.netnih.gov The PK profile of this compound is largely consistent with that of other GalNAc3-conjugated ASOs, which are rapidly absorbed and systemically distributed primarily to hepatocytes via asialoglycoprotein receptor-mediated endocytosis. researchgate.netresearchgate.net
Exposure to this compound, measured by area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax), generally increased in a greater than dose-proportional manner from 80 mg to 160 mg in a phase I study in Chinese adults. nih.govnih.govresearchgate.net
The prolonged pharmacodynamic effects of this compound on ANGPTL3, triglycerides, and non-high-density lipoprotein cholesterol (non-HDL-C) were well described by indirect-response PK/PD models using drug concentration in the peripheral compartment. nih.gov this compound specifically targets hepatic ANGPTL3 mRNA, leading to a decrease in the production and secretion of ANGPTL3 protein. mdpi.com
Time-dependent reductions in ANGPTL3 and lipid parameters were observed in clinical studies. nih.govnih.govresearchgate.net For instance, in a phase I study in Chinese adults with elevated triglycerides, single doses of 80 mg and 160 mg resulted in mean percentage changes from baseline for ANGPTL3 of -59.7% and -69.5%, respectively. nih.govnih.gov
Influence of Physiological and Genetic Covariates on Pharmacological Response
Covariates evaluated for their influence on this compound population PK included baseline body weight, age, estimated glomerular filtration rate (eGFR), anti-drug antibody (ADA) status, sex, and race. nih.govnih.govresearchgate.net
Apparent clearance (CL/F) was estimated to be lower in certain participant subgroups compared to others. For ADA-positive participants, CL/F was approximately 62% lower than in ADA-negative participants. nih.govnih.govresearchgate.net Female participants had an estimated 18% lower CL/F compared to male participants. nih.govnih.govresearchgate.net Asian participants showed an estimated 30% lower CL/F and about 50% lower central volume of distribution (Vc/F) compared to non-Asian participants. nih.govresearchgate.net The associations between CL/F and Black race, age, and eGFR were found to be negligible. nih.govnih.govresearchgate.net
Despite some observed differences in PK parameters among ethnic groups, the PK and PD parameters in Chinese participants with elevated triglycerides were consistent with those reported previously in non-Chinese participants, including Japanese individuals. nih.govresearchgate.netresearchgate.net Factors that might cause ethnic differences in drug PK, such as uptake and efflux transporters, oxidative metabolism, and conjugation, are not thought to be significantly involved in the disposition of ASOs like this compound. nih.gov This suggests limited racial or ethnic differences in this compound PK. nih.gov
Predictive Modeling for Optimal Molecular Modulation and Therapeutic Design
The developed population PK/PD model for this compound was found to be robust and capable of predicting dose-response relationships. nih.govnih.govresearchgate.net Efficacy target values were set a priori for reductions in ANGPTL3, triglycerides (TG), and non-HDL-C. nih.govnih.govresearchgate.net Specifically, target reductions were -75% for ANGPTL3, -60% for TG, and -35% for non-HDL-C. nih.govnih.govresearchgate.net
The model predicted that a 75% reduction in ANGPTL3 could be sufficiently achieved with a 320-mg monthly dose of this compound. nih.govnih.govresearchgate.net However, the target reductions for TG and non-HDL-C were not expected to be achieved at doses up to 320 mg monthly in patients with dyslipidemia based on the model predictions. nih.govnih.govresearchgate.net
Population PK/PD analyses were explored using combined data from various clinical studies to further characterize biomarker and efficacy effects, such as ANGPTL3, non-HDL-C, and TG levels. pfizer.comclinicaltrials.gov Simulations using a preliminary population PK/PD model from combined phase I and phase IIa data informed the dose range selection for the phase 2b study (TRANSLATE-TIMI 70), with the aim of determining the optimum dose for future development. clinicaltrials.govnih.gov
The magnitude of reduction in remnant cholesterol and VLDL-C observed in studies was directly associated with the degree of ANGPTL3 inhibition, supporting ANGPTL3 inhibition as a target for lowering cholesterol on triglyceride-rich lipoproteins. patsnap.com
Comparative Analysis with Other Angptl3 Targeting Modalities
Distinctions in Mechanism between Antisense Oligonucleotides and Antibody-Based Therapies Targeting ANGPTL3
Vupanorsen, as a second-generation ligand-conjugated antisense oligonucleotide (ASO), functions by targeting the messenger RNA (mRNA) sequence that codes for ANGPTL3 protein in liver cells. chula.ac.th This binding leads to the inactivation or degradation of the ANGPTL3 mRNA, preventing the translation of the protein. chula.ac.thresearchgate.net Essentially, ASOs like this compound reduce the production of ANGPTL3 protein within the hepatocyte. delveinsight.comresearchgate.netpatsnap.comahajournals.orgahajournals.orgnih.govresearchgate.net
In contrast, antibody-based therapies targeting ANGPTL3, such as evinacumab, are typically monoclonal antibodies that bind to the circulating ANGPTL3 protein in the plasma. delveinsight.comacc.orgnih.govresearchgate.netoup.com By binding to the extracellular ANGPTL3, these antibodies neutralize its inhibitory effect on lipases. acc.orgnih.govresearchgate.net This mechanism primarily affects the activity of ANGPTL3 in the bloodstream rather than inhibiting its synthesis within the liver cell. delveinsight.comoup.comresearchgate.net Therefore, a key distinction lies in the site of action: ASOs target the intracellular mRNA in hepatocytes, while antibodies target the extracellular protein in the plasma. delveinsight.comoup.comresearchgate.net
Emerging RNA Interference Approaches (siRNA) Targeting ANGPTL3
RNA interference (RNAi) approaches, particularly those utilizing small interfering RNAs (siRNAs), represent another strategy for targeting ANGPTL3. delveinsight.comnih.govionis.comresearchgate.netkoreamed.orgahajournals.org Similar to ASOs, siRNAs target mRNA to inhibit protein synthesis. researchgate.net However, the mechanism differs slightly. When a double-stranded siRNA enters a cell, it is incorporated into the RNA-induced silencing complex (RISC). researchgate.net The RISC then uses one strand of the siRNA to bind to the complementary mRNA sequence, leading to the cleavage and degradation of the target mRNA. researchgate.net This effectively silences the gene expression and reduces the production of the target protein, in this case, ANGPTL3. researchgate.netgoogle.com
ANGPTL3-targeting siRNAs, such as ARO-ANG3 and zodasiran (formerly solbinsiran), are designed to reduce hepatic production of ANGPTL3. delveinsight.comresearchgate.netimperial.ac.uknih.govfirstwordpharma.comresearchgate.net While both ASOs and siRNAs target mRNA, differences exist in their structure and how they engage the cellular machinery to achieve gene silencing. researchgate.net siRNA-based therapies for ANGPTL3 are currently under investigation in clinical trials. nih.govresearchgate.netkoreamed.orgnih.govfirstwordpharma.com
Differential Molecular and Cellular Effects Across Modality Classes
The distinct mechanisms of action of ASOs, antibodies, and siRNAs targeting ANGPTL3 can lead to differential molecular and cellular effects.
Antisense oligonucleotides like this compound, by inhibiting intracellular ANGPTL3 synthesis in the liver, have shown significant reductions in plasma ANGPTL3 levels, as well as dose-dependent reductions in triglycerides, non-HDL cholesterol, and VLDL cholesterol. chula.ac.thionis.comahajournals.orgahajournals.orgnih.govnih.gov While this compound also showed some reduction in LDL-C and ApoB, the effects were more modest and less consistently dose-dependent compared to its impact on triglycerides and ANGPTL3. ahajournals.orgahajournals.orgnih.gov Studies with this compound have also indicated a dose-dependent increase in hepatic fat fraction. mdpi.comimperial.ac.ukahajournals.orgahajournals.orgnih.govfirstwordpharma.comtctmd.com This effect on hepatic fat accumulation has been suggested to be an off-target effect rather than a direct consequence of ANGPTL3 inhibition itself, as it has not been consistently observed with other ANGPTL3 inhibitors. mdpi.comahajournals.orgimperial.ac.ukfirstwordpharma.com
Monoclonal antibodies such as evinacumab, by neutralizing circulating ANGPTL3 protein, have demonstrated significant reductions in LDL-C, triglycerides, non-HDL cholesterol, and ApoB, particularly in patients with homozygous familial hypercholesterolemia (HoFH). chula.ac.thacc.orgnih.govresearchgate.netkoreamed.orgoup.com The LDL-C reduction observed with evinacumab is notable and appears to be independent of the LDL receptor pathway. acc.orgmdpi.comnih.govoup.comresearchgate.net Unlike this compound, studies with evinacumab have not reported a similar increase in hepatic fat fraction. ahajournals.orgimperial.ac.uk
Emerging siRNA approaches targeting ANGPTL3, such as zodasiran (solbinsiran) and ARO-ANG3, aim to reduce hepatic ANGPTL3 production similar to ASOs. imperial.ac.uknih.govfirstwordpharma.com Early data from studies with zodasiran have shown reductions in ANGPTL3, triglycerides, ApoB, non-HDL-C, and LDL-C. imperial.ac.ukfirstwordpharma.com Importantly, zodasiran has shown a potential benefit of reducing liver fat, distinguishing it from the effects observed with this compound. imperial.ac.ukfirstwordpharma.com This suggests that the method of RNA silencing (siRNA vs. ASO) or the extent of ANGPTL3 reduction might play a role in the differential effects on hepatic fat. imperial.ac.uk
| Modality | Target Site | Mechanism of Action | Primary Effect on ANGPTL3 | Observed Lipid Effects (General) | Effect on Hepatic Fat |
| Antisense Oligonucleotide (e.g., this compound) | Intracellular mRNA in Hepatocytes | Binds to mRNA, leading to degradation/inactivation | Reduced Protein Synthesis | ↓ TG, ↓ non-HDL-C, ↓ VLDL-C; Modest ↓ LDL-C, ↓ ApoB | Increase (Dose-dependent) mdpi.comimperial.ac.ukahajournals.orgahajournals.orgnih.govfirstwordpharma.comtctmd.com |
| Monoclonal Antibody (e.g., Evinacumab) | Extracellular Protein in Plasma | Binds to and neutralizes circulating protein | Neutralized Activity | ↓ LDL-C, ↓ TG, ↓ non-HDL-C, ↓ ApoB (particularly in HoFH) chula.ac.thacc.orgnih.govresearchgate.netkoreamed.orgoup.com | Not consistently reported as increased ahajournals.orgimperial.ac.uk |
| siRNA (e.g., Zodasiran, ARO-ANG3) | Intracellular mRNA in Hepatocytes | Incorporated into RISC, leads to mRNA cleavage/degradation | Reduced Protein Synthesis | ↓ ANGPTL3, ↓ TG, ↓ ApoB, ↓ non-HDL-C, ↓ LDL-C imperial.ac.ukfirstwordpharma.com | Potential Reduction or No Increase imperial.ac.ukfirstwordpharma.com |
Compound Names and PubChem CIDs:
Future Research Directions and Unanswered Questions in Vupanorsen Science
Elucidating Novel Cell-Autonomous Functions of Hepatic ANGPTL3
While ANGPTL3 is well-established as a circulating inhibitor of lipases, there is emerging evidence suggesting it may also have cell-autonomous functions within hepatocytes (liver cells) nih.gov. These potential intracellular roles extend beyond its known systemic effects on LPL and EL activity nih.gov. Future research aims to fully elucidate these novel functions.
Studies suggest that ANGPTL3 deficiency or inhibition in hepatocytes might influence various intracellular processes, including the regulation of hepatocyte glucose and fatty acid uptake, insulin (B600854) sensitivity, uptake of LDL/very low-density lipoprotein (VLDL) remnants, and VLDL assembly and secretion nih.gov. Investigations using approaches like CRISPR/Cas9 to knock out ANGPTL3 in hepatocyte cell lines have shown effects on apoB100 secretion and hepatic lipid metabolism, although some findings regarding lipid accumulation have varied across studies mdpi.comahajournals.org.
Potential areas of investigation include:
Detailed analysis of how ANGPTL3 influences the pathways of VLDL assembly and secretion within hepatocytes.
Exploring the impact of intracellular ANGPTL3 levels on hepatic fatty acid synthesis (de novo lipogenesis) and oxidation.
Investigating the mechanisms by which ANGPTL3 might affect insulin signaling and glucose metabolism specifically within liver cells.
Investigating Potential Off-Target Molecular Interactions and Specificity Profiles of ASOs
Antisense oligonucleotides, like Vupanorsen, are designed to bind specifically to a target mRNA sequence through Watson-Crick base pairing, leading to the degradation of the target mRNA mdpi.comfrontiersin.org. However, ASOs have the potential for off-target effects, which can arise from unintended binding to other RNAs with similar sequences or from hybridization-independent interactions with proteins biorxiv.orgoup.com.
Future research in ASO science, relevant to this compound, involves comprehensively investigating potential off-target molecular interactions and refining specificity profiles biorxiv.org. While bioinformatics tools are used in ASO design to predict and minimize off-target binding, experimental validation is crucial researchgate.netmdpi.com.
Research directions include:
Developing and applying advanced in silico and in vitro methodologies to predict and detect potential hybridization-dependent off-target binding to unintended RNA sequences across the transcriptome biorxiv.orgresearchgate.net.
Investigating hybridization-independent interactions of ASOs with cellular proteins, which can influence their activity, distribution, and potential for unintended effects oup.comresearchgate.net.
Studying how the chemical modifications incorporated into ASOs, such as the phosphorothioate (B77711) backbone or modified nucleotides, influence their specificity and interaction with non-target molecules mdpi.comoup.com.
Evaluating the impact of cellular context and the presence of RNA-binding proteins on ASO specificity and off-target binding plos.org.
Understanding the full specificity profile of this compound and other ASOs is critical for optimizing their design to maximize on-target efficacy while minimizing unintended interactions that could lead to adverse effects researchgate.net.
Advanced Methodologies for Enhancing ASO Delivery and Efficacy in Specific Cellular Compartments
Efficient delivery of ASOs to target cells and specific intracellular compartments remains a significant challenge in oligonucleotide-based therapeutics nih.govnih.gov. For this compound, which targets hepatic ANGPTL3 mRNA, effective delivery to hepatocytes is crucial acs.org. While current ASOs, particularly those conjugated with N-acetylgalactosamine (GalNAc), show enhanced delivery to the liver via the asialoglycoprotein receptor, further advancements in delivery methodologies are being explored to improve cellular uptake and intracellular trafficking acs.orgoup.com.
Future research focuses on developing advanced strategies to enhance ASO delivery and efficacy, potentially allowing for targeting specific cellular compartments within hepatocytes or other relevant cell types.
Research avenues include:
Exploring novel conjugation strategies beyond GalNAc to improve hepatocyte-specific uptake and/or target other cell types involved in lipid metabolism nih.govacs.org.
Investigating the use of delivery vehicles such as liposomes or nanoparticles to encapsulate ASOs, protecting them from degradation and facilitating their passage across cell membranes nih.govmdpi.comcas.org.
Developing methods to enhance the release of ASOs from endosomes or lysosomes, as entrapment in these vesicles can limit their access to target mRNA in the cytoplasm or nucleus nih.govmdpi.com.
Designing ASOs or delivery systems that can specifically target different intracellular compartments where ANGPTL3 mRNA or related molecules might be located nih.govrsc.org.
Improving ASO delivery could lead to increased potency, reduced required doses, and potentially broaden the therapeutic index of this compound and other ASO therapies.
Exploration of this compound's Utility in Monogenic or Rare Genetic Disorders of Lipid Metabolism
Loss-of-function mutations in the ANGPTL3 gene are known to cause familial combined hypolipidemia, a rare monogenic disorder characterized by significantly reduced levels of triglycerides, LDL-C, and HDL-C ahajournals.orgjacc.orgresearchgate.net. Individuals with partial or complete ANGPTL3 deficiency often exhibit a favorable lipid profile and reduced risk of atherosclerotic cardiovascular disease jacc.orgnih.gov.
Given the role of ANGPTL3 in these genetic disorders and the mechanism of action of this compound, future research includes exploring the potential utility of this compound in treating monogenic or rare genetic disorders of lipid metabolism where ANGPTL3 plays a pathogenic role or where its inhibition could provide therapeutic benefit endotext.orgahajournals.org.
Examples of such disorders could include:
Familial partial lipodystrophy (FPLD), a rare disease associated with dyslipidemia and other metabolic abnormalities, where a proof-of-concept study with this compound showed promising results in reducing triglycerides and other lipids nih.govnih.govresearchgate.net.
Other forms of severe hypertriglyceridemia or mixed dyslipidemia driven by dysregulation of the ANGPTL3 pathway.
Investigating whether ANGPTL3 inhibition could be beneficial in patients with specific mutations affecting LPL or other related lipid metabolism genes.
Research in this area would involve identifying specific patient populations with rare genetic lipid disorders who might benefit from ANGPTL3 reduction and conducting studies to evaluate the efficacy and safety of this compound in these specific contexts nih.govnih.gov. This could involve detailed genetic characterization of patients and assessment of their lipid profiles and clinical outcomes following this compound treatment.
Interactive Data Table Example (Illustrative - based on search result nih.govnih.gov regarding FPLD study, assuming data points could be extracted and presented):
| Parameter | Baseline (Mean ± SD) | Week 27 (Mean ± SD) | Percent Change from Baseline |
| Fasting Triglycerides | 9.24 ± 4.9 mmol/L | 3.71 ± 2.1 mmol/L | -59.9% |
| ANGPTL3 | 54.7 ± 15.2 ng/mL | 24.8 ± 8.1 ng/mL | -54.7% |
| VLDL-C | 4.12 ± 2.5 mmol/L | 1.91 ± 1.2 mmol/L | -53.5% |
| Non-HDL-C | 6.85 ± 3.1 mmol/L | 5.42 ± 2.5 mmol/L | -20.9% |
| Free Fatty Acids (FFA) | 0.85 ± 0.3 mmol/L | 0.50 ± 0.2 mmol/L | -41.7% |
Note: This table is illustrative and based on data presented in the cited source nih.govnih.gov. Precise interactive functionality would depend on the implementation platform.
Q & A
Q. What is the mechanism of action of Vupanorsen, and how does it influence lipid metabolism in clinical studies?
this compound targets angiopoietin-like 3 (ANGPTL3), a protein that regulates triglyceride (TG) and cholesterol metabolism. By inhibiting ANGPTL3 synthesis via antisense oligonucleotide technology, this compound reduces circulating levels of non-HDL cholesterol (non-HDL-C), TG, and other atherogenic lipoproteins. This mechanism was validated in Phase 2b trials, where statistically significant reductions in ANGPTL3, non-HDL-C, and TG were observed across all dose levels compared to placebo . Researchers should prioritize assays measuring ANGPTL3 suppression and lipid panel changes to confirm target engagement and therapeutic efficacy.
Q. What were the primary and secondary endpoints in the Phase 2b trial of this compound, and how were they statistically validated?
The Phase 2b trial (TRANSLATE-TIMI 70) evaluated percent change from baseline in non-HDL-C (primary endpoint) and TG, ANGPTL3, LDL-C, and ApoB (secondary endpoints) at 24 weeks. Non-HDL-C and TG reductions were statistically significant across all doses, while LDL-C and ApoB showed dose-dependent variability (e.g., significant reductions only at higher doses). Statistical validation used mixed-model repeated measures (MMRM) or ANCOVA, adjusted for baseline values and stratification factors. Researchers should note the trial’s collaboration with the TIMI Study Group for rigorous endpoint standardization .
Q. How should researchers design a clinical trial to evaluate the efficacy of this compound in reducing cardiovascular risk?
Key considerations include:
- Primary Endpoints: Use validated biomarkers like non-HDL-C or TG for short-term trials; hard endpoints (e.g., cardiovascular events) require long-term follow-up.
- Dosing Regimens: Test subcutaneous administration every 2–4 weeks, referencing Phase 2b doses (60–160 mg) .
- Safety Monitoring: Prioritize injection site reactions and hepatic safety markers (ALT/AST), as these were dose-limiting in earlier studies .
- Statistical Power: Ensure adequate sample size to detect clinically meaningful differences (e.g., ≥15% reduction in non-HDL-C).
Advanced Research Questions
Q. How can population pharmacokinetic (PK) modeling optimize dosing regimens of this compound in diverse patient populations?
Population PK models integrate Phase 1/2 data to predict drug exposure variability across demographics (e.g., age, renal/hepatic function). For this compound, covariates like body weight and ANGPTL3 baseline levels may influence dosing. A published PK/PD analysis (e.g., Jae Eun Ahn’s work) could guide dose adjustments in subpopulations with metabolic comorbidities . Researchers should use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability and ensure therapeutic target attainment.
Q. What methodologies are recommended for analyzing contradictory efficacy data between lipid parameters (e.g., non-HDL-C vs. LDL-C) in this compound trials?
Contradictory results (e.g., consistent non-HDL-C reduction but variable LDL-C effects) require:
- Mechanistic Investigation: Assess whether ANGPTL3 inhibition preferentially impacts VLDL over LDL particles.
- Subgroup Analysis: Stratify patients by baseline lipid profiles or genetic variants (e.g., ANGPTL3 mutations).
- Multivariate Regression: Identify confounders (e.g., statin use) affecting LDL-C responsiveness .
- Pathway Analysis: Use systems biology tools (e.g., Ingenuity Pathway Analysis) to map lipid metabolism networks altered by this compound.
Q. What strategies should be employed to assess the long-term safety profile of this compound, particularly regarding injection site reactions and hepatic effects?
- Real-World Evidence (RWE): Leverage registries or EHR data to monitor rare adverse events (AEs) post-approval.
- Longitudinal Studies: Extend follow-up in Phase 3 trials to ≥52 weeks, with liver biopsies in cases of elevated transaminases.
- Dose-Escalation Protocols: Implement stepwise dosing (e.g., starting at 80 mg Q4W) to mitigate injection site reactions, which were most frequent at 160 mg .
- Biomarker Surveillance: Track lipoprotein(a) [Lp(a)] and APOB/APOA1 ratios to evaluate off-target metabolic effects.
Methodological Frameworks
- For Research Question Development: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with unmet needs in dyslipidemia research .
- For Meta-Analysis: Apply PRISMA guidelines to synthesize data from Phase 2b and future trials, addressing heterogeneity via random-effects models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
